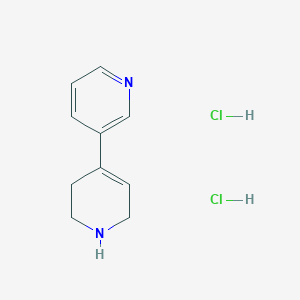

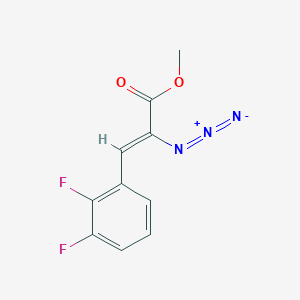

![molecular formula C7H7Cl2N3 B1430105 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine CAS No. 1260669-81-5](/img/structure/B1430105.png)

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine

Overview

Description

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is an organic compound . It is a solid substance that appears as colorless to pale yellow crystals . It can be used as a catalyst in organic synthesis and as a raw material for the synthesis of nitrogen heterocyclic compounds .

Synthesis Analysis

The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be achieved through various routes. One common method involves the reaction of 3,4-dichloropyridine and 2,3-dichloropyridine to generate an intermediate, which then reacts with acetone ester to produce the target product . Another method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is C7H7Cl2N3. It has an average mass of 204.057 Da and a monoisotopic mass of 203.001709 Da .Physical And Chemical Properties Analysis

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a solid substance that appears as colorless to pale yellow crystals . It has a molecular weight of 204.06 .Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine serves as a critical intermediate in the synthesis of various heterocyclic compounds. Researchers have developed innovative synthetic methodologies to create structurally complex molecules from this compound, leveraging its reactivity to construct diverse chemical architectures. For instance, it has been used as a starting material in multi-step syntheses to generate tetrahydropteroic acid derivatives, highlighting its importance in the exploration of new chemical entities (Elattar & Mert, 2016). Additionally, its crystal structure has been determined, providing insights into its molecular conformation and potential interactions in further chemical reactions (Akkurt et al., 2015).

Biological Applications and Antimicrobial Activity

Beyond its utility in organic synthesis, derivatives of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine have been explored for their biological activities. For example, synthesized compounds have shown promising antibacterial properties, suggesting potential applications in the development of new antimicrobial agents (Harutyunyan et al., 2015). This underscores the relevance of such compounds in medicinal chemistry and drug discovery efforts.

Antimycobacterial and Antioxidant Properties

Further research has extended to the synthesis of novel derivatives with potent antimycobacterial activity, demonstrating the compound's role in addressing global health challenges such as tuberculosis (Elumalai et al., 2013). Additionally, studies have also highlighted its derivatives' antioxidant properties, opening avenues for the development of therapeutic agents with potential benefits in oxidative stress-related conditions (Cahyana et al., 2020).

Mechanism of Action

While the specific mechanism of action for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is not explicitly mentioned in the retrieved sources, compounds of a similar structure have been used as mTOR kinase and PI3 kinase inhibitors . These compounds play a role in treating mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .

Safety and Hazards

The toxicity and hazards of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have not been extensively studied. During use and handling, general laboratory safety procedures should be followed, including wearing appropriate personal protective equipment such as gloves, goggles, and lab coats. Exposure to skin and eyes should be avoided, and it should be kept away from sources of heat and fire .

properties

IUPAC Name |

2,4-dichloro-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXITQCDMMYFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NC(=N2)Cl)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)

![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)

![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)

![4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride](/img/structure/B1430039.png)

![8-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1430044.png)